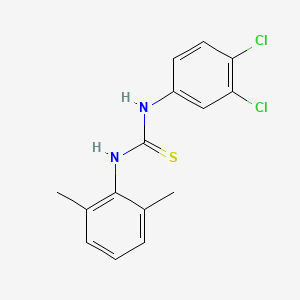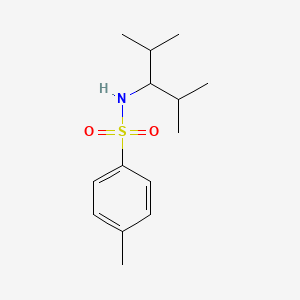
(3-nitrophenyl)methyl N-(2-chloro-4,5-difluorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-nitrophenyl)methyl N-(2-chloro-4,5-difluorophenyl)carbamate is a synthetic organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-nitrophenyl)methyl N-(2-chloro-4,5-difluorophenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of (3-nitrophenyl)methylamine with 2-chloro-4,5-difluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(3-nitrophenyl)methyl N-(2-chloro-4,5-difluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and difluoro groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates with different functional groups.
Aplicaciones Científicas De Investigación
(3-nitrophenyl)methyl N-(2-chloro-4,5-difluorophenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro, chloro, and difluoro groups into target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of (3-nitrophenyl)methyl N-(2-chloro-4,5-difluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of nitro, chloro, and difluoro groups enhances its binding affinity and specificity towards these targets. Additionally, the compound can modulate signaling pathways involved in inflammation and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
- (3-nitrophenyl)methyl N-(2-chlorophenyl)carbamate
- (3-nitrophenyl)methyl N-(4,5-difluorophenyl)carbamate
- (3-nitrophenyl)methyl N-(2,4-dichlorophenyl)carbamate
Uniqueness
(3-nitrophenyl)methyl N-(2-chloro-4,5-difluorophenyl)carbamate is unique due to the combination of nitro, chloro, and difluoro groups in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
(3-nitrophenyl)methyl N-(2-chloro-4,5-difluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N2O4/c15-10-5-11(16)12(17)6-13(10)18-14(20)23-7-8-2-1-3-9(4-8)19(21)22/h1-6H,7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELYENXBILIPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)NC2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5726234.png)
![2-[benzyl(2-fluorobenzyl)amino]ethanol](/img/structure/B5726242.png)

![N'-[(E)-(4-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B5726256.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5726262.png)

![1-(2,1,3-benzothiadiazol-4-yl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]urea](/img/structure/B5726290.png)
![N-benzyl-N,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5726297.png)



![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
